N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE
Overview
Description
N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methypiperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methypiperazino groups. One common method involves the reaction of 4-chlorophenylthiourea with α-haloketones under basic conditions to form the thiazole ring. Subsequent reactions with appropriate reagents introduce the methypiperazino and phenylamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE involves its interaction with specific molecular targets. The thiazole ring and the attached functional groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-(4-CHLOROPHENYL)-3-(2-METHOXYETHYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide
Uniqueness
N-[4-(4-CHLOROPHENYL)-3-(4-METHYLPIPERAZINO)-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methypiperazino group, in particular, differentiates it from other similar compounds and may contribute to its unique bioactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-N-phenyl-1,3-thiazol-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4S/c1-23-11-13-24(14-12-23)25-19(16-7-9-17(21)10-8-16)15-26-20(25)22-18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRSKPEFZULFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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